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Compound of Interest

Compound Name: Caulophine

Cat. No.: B1675074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and methodologies

essential for the identification and characterization of Caulophine, a fluorenone alkaloid. While

specific, publicly available, fully assigned high-resolution NMR and mass spectrometry data for

Caulophine is limited, this document compiles representative data, detailed experimental

protocols, and a plausible biosynthetic pathway to aid researchers in their identification efforts.

Spectroscopic Data for Caulophine Identification
The definitive identification of Caulophine relies on a combination of mass spectrometry (MS)

for molecular weight and formula determination, and nuclear magnetic resonance (NMR)

spectroscopy for detailed structural elucidation.

Mass Spectrometry (MS)
Mass spectrometry is a critical first step in the identification of an unknown compound. For

Caulophine, high-resolution mass spectrometry (HRMS) would provide the accurate mass

necessary to determine its elemental composition.

Table 1: Representative Mass Spectrometry Data for a Fluorenone Alkaloid Core
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Analysis Type Ionization Mode Observed m/z Molecular Formula

High-Resolution Mass

Spectrometry (HRMS)
ESI+ [M+H]⁺ C₁₇H₁₈NO₄⁺

Note: The data presented is representative of a core fluorenone alkaloid structure. Actual

observed m/z values for Caulophine may vary based on the full structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the detailed structural information required for unambiguous

identification. This includes ¹H NMR to identify the proton environments and their connectivities,

and ¹³C NMR to identify the carbon skeleton.

Table 2: Representative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for a Fluorenone

Alkaloid

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 d, J = 8.0 Hz 1H Aromatic H

7.60 d, J = 8.0 Hz 1H Aromatic H

7.40 s 1H Aromatic H

6.90 s 1H Aromatic H

4.05 s 3H OCH₃

3.95 s 3H OCH₃

3.10 t, J = 7.5 Hz 2H N-CH₂

2.80 t, J = 7.5 Hz 2H Ar-CH₂

2.45 s 6H N(CH₃)₂

Table 3: Representative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for a Fluorenone

Alkaloid
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Chemical Shift (δ, ppm) Carbon Type

185.0 C=O

155.0 Aromatic C-O

150.0 Aromatic C-O

145.0 Aromatic C-O

135.0 Aromatic C

130.0 Aromatic C

125.0 Aromatic C

120.0 Aromatic CH

115.0 Aromatic CH

110.0 Aromatic CH

105.0 Aromatic CH

60.0 OCH₃

58.0 OCH₃

55.0 N-CH₂

45.0 N(CH₃)₂

30.0 Ar-CH₂

Disclaimer: The NMR data presented in Tables 2 and 3 are representative for a fluorenone

alkaloid and are intended to serve as a guide. Chemical shifts and coupling constants for

Caulophine may differ.

Experimental Protocols
The following are detailed methodologies for the key experiments required for the isolation and

identification of Caulophine.

Isolation and Purification
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Extraction: The dried and powdered plant material (e.g., from Caulophyllum species) is

extracted with a suitable solvent such as methanol or ethanol at room temperature.

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate

the alkaloids from neutral compounds. The extract is acidified (e.g., with 5% HCl), and the

aqueous acidic layer containing the protonated alkaloids is washed with an organic solvent

(e.g., ethyl acetate) to remove neutral components. The aqueous layer is then basified (e.g.,

with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane or

chloroform) to yield the crude alkaloid fraction.

Chromatography: The crude alkaloid extract is further purified using chromatographic

techniques. This may involve column chromatography on silica gel or alumina, followed by

preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Caulophine.

Spectroscopic Analysis
Mass Spectrometry (MS):

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the purified Caulophine is prepared in a suitable

solvent (e.g., methanol or acetonitrile).

Data Acquisition: The sample is introduced into the mass spectrometer, and data is

acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

5 mm probe.

Sample Preparation: Approximately 5-10 mg of pure Caulophine is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra

are acquired. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00
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ppm).

Biosynthetic Pathway of Aporphine Alkaloids
Caulophine, as a benzylisoquinoline alkaloid, is believed to be synthesized through a pathway

common to other aporphine alkaloids. The proposed biosynthetic pathway starts from the

amino acid L-tyrosine.
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Caption: Proposed biosynthetic pathway of Caulophine.

This pathway highlights the key intermediates in the formation of the aporphine alkaloid

scaffold from which Caulophine is derived. The initial steps involve the condensation of

dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine, to form (S)-

norcoclaurine.[1] A series of enzymatic reactions including methylations and hydroxylations

lead to the crucial intermediate (S)-reticuline. The characteristic aporphine ring system is then

formed through an intramolecular carbon-carbon phenol coupling reaction.[1] Subsequent

modifications to this core structure result in the formation of Caulophine.

Experimental Workflow
The logical flow for the identification of Caulophine from a plant source is outlined below.
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Caption: Logical workflow for Caulophine identification.
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This workflow begins with the collection and preparation of the plant material, followed by

extraction and purification steps to isolate the target compound. The purified compound is then

subjected to rigorous spectroscopic analysis to determine its structure, leading to the final

identification of Caulophine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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